2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as ITFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ITFA belongs to the class of indole-based compounds and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood, but studies have suggested that it may act through various pathways such as the inhibition of protein kinases and the modulation of transcription factors. This compound has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. In addition, this compound has been shown to modulate transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammation.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects such as anti-tumor, anti-inflammatory, and neuroprotective effects. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and protects against neurodegeneration.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its high yield synthesis method. Furthermore, this compound has been found to exhibit low toxicity levels in vitro and in vivo, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which may hinder its potential therapeutic applications.
Future Directions
For 2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide research include investigating its potential therapeutic properties in other diseases such as cardiovascular diseases and diabetes. Furthermore, understanding the mechanism of action of this compound may lead to the development of more effective therapeutic agents. In addition, further studies on the pharmacokinetics and pharmacodynamics of this compound may provide valuable information for its potential clinical applications.
In conclusion, this compound is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction between 3-(trifluoromethyl)benzoyl chloride and 2-mercaptoindole in the presence of a base such as triethylamine. This reaction yields this compound as a yellow solid with a high yield.
Scientific Research Applications
2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been studied for its potential therapeutic properties in various fields of research such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound exhibits anti-tumor effects in cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c18-17(19,20)11-4-3-5-12(8-11)22-16(23)10-24-15-9-21-14-7-2-1-6-13(14)15/h1-9,21H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPFFISMRFARCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.